molecular formula C27H37ClN4O4S2 B2595840 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321844-43-2

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2595840
CAS No.: 1321844-43-2
M. Wt: 581.19
InChI Key: HFYTXJRIGDGFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H37ClN4O4S2 and its molecular weight is 581.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound notable for its structural features, including an azepane ring, a sulfonyl group, and a benzothiazole moiety. This compound is hypothesized to exhibit significant biological activity, particularly in pharmacological applications.

  • Molecular Formula : C27H37ClN4O4S2
  • Molecular Weight : 581.2 g/mol
  • CAS Number : 1321844-43-2

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The unique structural components allow for potential binding to specific sites, which may alter the activity of these targets and lead to therapeutic effects.

Biological Activity Overview

Preliminary studies suggest that compounds structurally similar to 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide may possess significant biological activities, including:

  • Antimicrobial Properties : Derivatives of benzothiazole have demonstrated antimicrobial effects against various bacterial and fungal strains, indicating potential applications in treating infections.
  • Antinociceptive Activity : Similar compounds have shown promise in pain relief through their action on opioid receptors, particularly the delta opioid receptor, suggesting that this compound may also exhibit such properties .
  • Fluorescent Sensing : Compounds with similar dioxin and benzothiazole structures have been explored for their potential as fluorescent sensors in detecting metal ions like Al³⁺ and Zn²⁺, showcasing versatility beyond pharmacological applications.

Case Studies and Experimental Results

A series of studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyCompound TestedBiological ActivityFindings
Benzothiazole DerivativesAntimicrobialShowed significant activity against Gram-positive bacteria
Delta Opioid Receptor AgonistsAntinociceptiveHigh affinity for delta receptors with pain-relief effects
Fluorescent SensorsMetal Ion DetectionEffective in detecting Al³⁺ and Zn²⁺ ions

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : Cyclization of thiourea derivatives with ortho-substituted anilines.
  • Introduction of the Sulfonyl Group : Achieved through sulfonylation reactions using sulfonyl chlorides.
  • Azepane Ring Formation : Synthesized via cyclization reactions involving appropriate amine precursors.
  • Final Coupling Step : Coupling the benzothiazole core with the azepane-sulfonyl intermediate using coupling reagents like EDCI or DCC .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O4S2.ClH/c1-4-29(5-2)18-19-31(27-28-24-15-12-22(35-3)20-25(24)36-27)26(32)21-10-13-23(14-11-21)37(33,34)30-16-8-6-7-9-17-30;/h10-15,20H,4-9,16-19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYTXJRIGDGFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.